7-Methoxynaphthalen-1-ol

Description

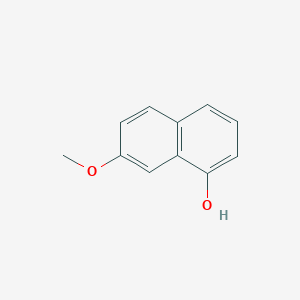

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJAAZDXZNNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344850 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-13-6 | |

| Record name | 7-methoxynaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxynaphthalen-1-ol chemical and physical properties

An In-Depth Technical Guide to 7-Methoxynaphthalen-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxynaphthalen-1-ol is a key bicyclic aromatic compound characterized by a naphthalene core substituted with hydroxyl and methoxy functional groups. This structure imparts a unique combination of physicochemical properties, making it a valuable intermediate and structural motif in medicinal chemistry and materials science. Its significance is notably highlighted by its role as a precursor and impurity in the synthesis of the antidepressant agomelatine.[1][2] This guide provides a comprehensive overview of the essential chemical and physical properties of 7-Methoxynaphthalen-1-ol, offering a technical resource for professionals engaged in its synthesis, characterization, and application. We will delve into its structural attributes, physicochemical parameters, spectroscopic profile, and established protocols for its handling and analysis, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Structural Elucidation

Proper identification is the cornerstone of all chemical research. 7-Methoxynaphthalen-1-ol is unambiguously identified by its CAS Registry Number, molecular formula, and IUPAC name, which collectively define its atomic composition and connectivity.

-

IUPAC Name: 7-methoxynaphthalen-1-ol[3]

-

Synonyms: 7-Methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene[2]

-

CAS Number: 67247-13-6[3]

-

Molecular Formula: C₁₁H₁₀O₂[3]

-

Molecular Weight: 174.20 g/mol [3]

-

Canonical SMILES: COC1=CC2=C(C=CC=C2O)C=C1[3]

-

InChIKey: KUKJAAZDXZNNPD-UHFFFAOYSA-N[3]

The molecule consists of a naphthalene ring system where a hydroxyl group (-OH) is located at the C1 position and a methoxy group (-OCH₃) is at the C7 position. This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and intermolecular interactions, which are fundamental to its application in drug design. The phenolic hydroxyl group acts as a hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors.[3]

Physicochemical Properties: A Drug Development Perspective

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Drug Development |

| Melting Point | 122-124 °C[4] | Indicates purity and solid-state stability. A sharp melting range is a primary indicator of a pure crystalline solid, essential for consistent formulation. |

| Boiling Point | 336.7 ± 15.0 °C (Predicted)[4] | Relevant for purification by distillation under vacuum, though its high value suggests this is less common for this solid compound. |

| Water Solubility | 0.35 g/L (25 °C, Very slightly soluble)[2] | Low aqueous solubility is a common challenge in drug development. This value suggests that formulation strategies may be required to enhance bioavailability for oral administration. |

| Organic Solubility | Slightly soluble in Chloroform and Methanol.[5] | Provides options for reaction media, purification (e.g., recrystallization), and analytical sample preparation (e.g., for HPLC or NMR). |

| pKa | 9.50 ± 0.40 (Predicted)[5] | The predicted pKa is characteristic of a phenol. This value is crucial for understanding the ionization state of the molecule at physiological pH (approx. 7.4). At this pH, the hydroxyl group will be predominantly in its neutral, protonated form, which influences its ability to cross biological membranes. |

| LogP | 2.3 - 2.55[5][6] | The octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability, a desirable trait for orally administered drugs, aligning with Lipinski's Rule of Five. |

| Polar Surface Area | 29.5 Ų[3] | The Topological Polar Surface Area (TPSA) is a predictor of drug transport properties. A TPSA below 140 Ų is generally associated with good cell permeability. |

Synthesis and Purification Workflow

7-Methoxynaphthalen-1-ol is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Agomelatine.[1][7] Understanding its synthesis is vital for controlling impurity profiles. A common route involves the demethylation of 1,7-dimethoxynaphthalene.

Conceptual Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of 7-Methoxynaphthalen-1-ol.

Protocol: Selective Demethylation of 1,7-Dimethoxynaphthalene

This protocol is a representative example based on common organic chemistry principles. Researchers should consult peer-reviewed literature for optimized conditions.

-

Reaction Setup: Dissolve 1,7-dimethoxynaphthalene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add one equivalent of a demethylating agent, such as boron tribromide (BBr₃), dropwise to the cooled solution. The choice of one equivalent is critical for achieving selective mono-demethylation over di-demethylation.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, to decompose any excess reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a light brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Methoxynaphthalen-1-ol.[4]

-

Validation: Confirm the identity and purity of the final product using melting point analysis, NMR, and mass spectrometry.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While a specific sourced spectrum for 7-methoxynaphthalen-1-ol is not available, a predicted profile can be inferred from its structure and data from similar naphthalenic compounds.[8][9]

-

¹H NMR:

-

Aromatic Protons (6H): Expect a series of doublets and triplets between δ 7.0 and 8.0 ppm, corresponding to the six protons on the naphthalene ring. The specific coupling patterns would allow for unambiguous assignment of each proton.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm is characteristic of the -OCH₃ group.[10]

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the phenolic -OH.

-

-

¹³C NMR:

-

Aromatic Carbons (10C): Signals will appear in the δ 105-160 ppm region. The carbon attached to the hydroxyl group (C1) and the carbon attached to the methoxy group (C7) would be shifted downfield.

-

Methoxy Carbon (1C): A signal around δ 55 ppm is expected for the methoxy carbon.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): For C₁₁H₁₀O₂, the exact mass is 174.0681 g/mol .[3] A high-resolution mass spectrum should show a prominent peak at or very near this value.

-

Fragmentation Pattern: Common fragmentation would involve the loss of a methyl group (-CH₃, 15 Da) from the methoxy moiety or the loss of a formyl radical (-CHO, 29 Da), leading to characteristic fragment ions.[3]

Applications in Research and Drug Development

The primary significance of 7-Methoxynaphthalen-1-ol in the pharmaceutical industry is its role as a key intermediate and potential impurity in the synthesis of Agomelatine.[2] Agomelatine is an antidepressant with a unique mechanism of action as a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT₂C receptor antagonist.[7]

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[11][12] Therefore, derivatives of 7-Methoxynaphthalen-1-ol are of interest for developing novel therapeutic agents. Its structure could be modified to explore potential activities in areas such as:

Safety and Handling

As with any chemical, proper safety precautions are essential.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[5]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

References

-

Chemsrc. (2025, August 26). 7-Methoxy-1-naphthol | CAS#:67247-13-6. Chemsrc. [Link]

-

LookChem. (n.d.). 7-METHOXY-1-NAPHTHOL|67247-13-6. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxynaphthalen-1-ol. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. [Link]

- Google Patents. (n.d.).

-

Wiley-VCH. (n.d.). 7-methoxy-2-naphthol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Beyond Agomelatine: Exploring the Broader Potential of 2-(7-Methoxynaphthalen-1-yl)acetic Acid. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methoxy-1-naphthol (FDB010688). [Link]

-

CAS. (n.d.). 2-[(2,6-Dimethylphenyl)amino]-N,N,N-triethyl-2-oxoethanaminium. CAS Common Chemistry. [Link]

-

Solubility of Things. (n.d.). 1-Naphthol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-naphthol. PubChem Compound Database. [Link]

-

ResearchGate. (2025, April 24). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

-

National Institutes of Health. (n.d.). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. [Link]

-

FooDB. (2010, April 8). Showing Compound Naphthalen-1-ol (FDB005841). [Link]

-

National Institutes of Health. (n.d.). Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. [Link]

-

ResearchGate. (2025, August 7). Biological Activities and Identification of Bioactive Metabolite from Endophytic Aspergillus flavus L7 Isolated from Aegle marmelos. [Link]

-

Wiley-VCH. (n.d.). 1-Methoxynaphthalene. SpectraBase. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methylene diphenyl diisocyanate terminated polyurethane resin (generic). ChemView. [Link]

-

ResearchGate. (2025, October 18). (PDF) Chemical Composition and the Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities of the Fruit Peel Essential Oil from Spondias pinnata (Anacardiaceae) in Xishuangbanna, Southwest China. [Link]

-

Wiley-VCH. (n.d.). 2-Methoxynaphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67247-13-6 CAS MSDS (7-METHOXY-1-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

- 6. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 8. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxynaphthalen-1-ol CAS number 67247-13-6 information

An In-Depth Technical Guide to 7-Methoxynaphthalen-1-ol (CAS: 67247-13-6): Properties, Synthesis, and Applications

Introduction

7-Methoxynaphthalen-1-ol, also identified by its CAS Number 67247-13-6, is a significant organic compound featuring a substituted naphthalene core.[1] While a seemingly simple aromatic alcohol, its true value in the scientific community lies in its role as a highly specific and crucial building block in multi-step organic synthesis. Its primary and most notable application is as a key intermediate in the industrial production of Agomelatine, an atypical antidepressant used in the treatment of major depressive disorders.[2][3] The precise arrangement of the methoxy and hydroxyl groups on the naphthalene scaffold is paramount for the successful synthesis of this pharmacologically active molecule.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's physicochemical characteristics, logical and efficient synthetic pathways, and the critical context of its application. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document provides a trusted foundation for laboratory work and further research involving 7-Methoxynaphthalen-1-ol.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a research setting. 7-Methoxynaphthalen-1-ol is typically supplied as a solid, ranging in color from tan to pale yellow.[2][4] Proper storage under an inert atmosphere at room temperature is recommended to maintain its integrity.[4]

Table 1: Physicochemical Properties of 7-Methoxynaphthalen-1-ol

| Property | Value | Source(s) |

| CAS Number | 67247-13-6 | [5] |

| Molecular Formula | C₁₁H₁₀O₂ | [3][5] |

| Molecular Weight | 174.20 g/mol | [3][5] |

| IUPAC Name | 7-methoxynaphthalen-1-ol | [5] |

| Synonyms | 7-methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene | [4] |

| Appearance | Pale yellow to yellow-brown solid | [4] |

| Purity | Commercially available at ≥95% to 98% | [3] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25°C); Slightly soluble in methanol | [2][4] |

| Predicted pKa | 9.50 ± 0.40 | [4] |

| Predicted Boiling Point | 336.7 ± 15.0 °C at 760 mmHg | [6] |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [6] |

| Storage Conditions | Room temperature, under inert atmosphere | [4] |

Safety and Handling Protocol

As a chemical intermediate, 7-Methoxynaphthalen-1-ol requires careful handling in a laboratory setting. The compound is classified as a warning-level hazard.

Core Safety Data:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Step-by-Step Handling Procedure:

-

Engineering Controls: All weighing and transfers should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles with side shields as described by OSHA regulations.[7]

-

Dispensing: Use spatulas for transferring the solid. Avoid creating dust. If aerosols could be generated, respiratory protection may be necessary.

-

Storage: Keep the container tightly sealed in a cool, dry place designated for chemical reagents.[7] The use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.[4]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[8]

Section 2: Synthesis and Mechanistic Rationale

The regiochemistry of 7-Methoxynaphthalen-1-ol is non-trivial to achieve, making the choice of synthetic route critical. While various approaches to substituted naphthalenes exist, a particularly efficient method reported in the literature involves the acid-catalyzed rearrangement of a dihydro-epoxidonaphthalene precursor.[9]

Expertise & Causality: This synthetic strategy is advantageous because it establishes the naphthalene core and the correct oxygenation pattern in a single, high-yield step. The starting material, 6-methoxy-1,4-dihydro-1,4-epoxidonaphthalene, is designed to open under acidic conditions in a way that specifically places the hydroxyl group at the C1 position. This avoids the complex purification issues often associated with electrophilic substitution on an already substituted naphthalene ring, where mixtures of isomers are common.

Protocol: Synthesis from 6-methoxy-1,4-dihydro-1,4-epoxidonaphthalene

This protocol is based on a reported procedure with a high yield of 90%.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxy-1,4-dihydro-1,4-epoxidonaphthalene (1 equivalent) in methanol.

-

Acid Catalyst: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After cooling to room temperature, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure 7-Methoxynaphthalen-1-ol.

Visualization: Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis.

Sources

- 1. 67247-13-6 7-methoxynaphthalen-1-ol AKSci W7781 [aksci.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. targetmol.com [targetmol.com]

- 9. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

A Comprehensive Spectroscopic Guide to 7-Methoxynaphthalen-1-ol for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methoxynaphthalen-1-ol, a key aromatic compound with applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of 7-Methoxynaphthalen-1-ol through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

7-Methoxynaphthalen-1-ol, with the chemical formula C₁₁H₁₀O₂, is a substituted naphthalene derivative.[1][2] Its structure comprises a naphthalene core with a hydroxyl (-OH) group at the C1 position and a methoxy (-OCH₃) group at the C7 position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

Caption: Molecular structure of 7-Methoxynaphthalen-1-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The choice of solvent is critical for sample solubility and to avoid interference with the analyte's signals.[3] For 7-Methoxynaphthalen-1-ol, deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve many organic compounds and its easily identifiable residual peak at approximately 7.26 ppm.[3] Alternatively, for compounds with lower solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its residual proton peak appearing around 2.50 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-Methoxynaphthalen-1-ol provides detailed information about the electronic environment of the protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the anisotropic effects of the naphthalene ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~8.0 |

| H-3 | ~7.4 | t | ~8.0 |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.3 | d | ~8.5 |

| H-6 | ~7.1 | dd | ~8.5, 2.5 |

| H-8 | ~7.0 | d | ~2.5 |

| 1-OH | ~5.0-6.0 (variable) | s (br) | - |

| 7-OCH₃ | ~3.9 | s | - |

Note: Predicted values based on analogous structures. Actual values may vary based on solvent and concentration.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.[4] The choice of CDCl₃ as a solvent is strategic; its low viscosity ensures sharp resonance lines, and its volatility simplifies sample recovery if needed.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The electron-donating hydroxyl and methoxy groups cause a significant upfield shift (shielding) for the carbons they are attached to and other carbons in ortho and para positions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~150-155 |

| C-2 | ~105-110 |

| C-3 | ~125-130 |

| C-4 | ~120-125 |

| C-4a | ~130-135 |

| C-5 | ~115-120 |

| C-6 | ~100-105 |

| C-7 | ~155-160 |

| C-8 | ~120-125 |

| C-8a | ~125-130 |

| 7-OCH₃ | ~55 |

Note: Predicted values based on analogous structures. Actual values may vary based on solvent and concentration. Data for similar compounds can be found in spectral databases.[5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 7-Methoxynaphthalen-1-ol and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] For a polar aromatic molecule like 7-Methoxynaphthalen-1-ol, several ionization techniques can be employed.

Choice of Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique suitable for relatively volatile and thermally stable compounds.[8] It often leads to extensive fragmentation, providing valuable structural information.[9]

-

Electrospray Ionization (ESI): A soft ionization method ideal for polar and thermally labile molecules.[10][11] It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it excellent for accurate mass determination, especially when coupled with liquid chromatography (LC-MS).[10]

Mass Spectrum Analysis

The mass spectrum of 7-Methoxynaphthalen-1-ol provides key information for its identification.

-

Molecular Ion Peak (M⁺): With a molecular formula of C₁₁H₁₀O₂, the nominal molecular weight is 174 g/mol .[1][2] The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 174.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion. The calculated monoisotopic mass of 7-Methoxynaphthalen-1-ol is 174.06808 Da.[1][12] This high precision allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern (EI-MS)

Under electron impact ionization, the molecular ion of 7-Methoxynaphthalen-1-ol will undergo fragmentation. The stable naphthalene ring system will result in a relatively abundant molecular ion peak.[13] Key fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): M⁺ → [M-15]⁺, resulting in a peak at m/z 159.

-

Loss of a methoxy radical (•OCH₃): M⁺ → [M-31]⁺, leading to a peak at m/z 143.

-

Loss of carbon monoxide (CO): Further fragmentation of the naphthol ring can lead to the loss of CO (28 Da).

Caption: Primary fragmentation pathways of 7-Methoxynaphthalen-1-ol in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 7-Methoxynaphthalen-1-ol in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

-

Separation: The compound will be vaporized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by electron impact (typically at 70 eV).[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Summary of Spectroscopic Data

| Technique | Parameter | Observed/Expected Value |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic: ~7.0-7.8, -OCH₃: ~3.9, -OH: variable |

| Multiplicities | s, d, t, dd | |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic: ~100-160, -OCH₃: ~55 |

| MS (EI) | Molecular Ion (m/z) | 174 |

| Key Fragments (m/z) | 159, 143 | |

| HRMS | Exact Mass [M]⁺ | Calculated: 174.06808 |

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 7-Methoxynaphthalen-1-ol. A thorough understanding of its NMR and MS profiles is essential for researchers in synthetic chemistry and drug development to ensure compound purity, verify structure, and support regulatory submissions. The methodologies and interpretations detailed herein are grounded in established principles and best practices, offering a reliable reference for scientific rigor.

References

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1-{methyl}-2-naphthol. PubChem.

- National Center for Biotechnology Information. (n.d.). 7-Methoxynaphthalen-1-ol. PubChem.

- Supporting Information. (n.d.). [No specific title available].

- PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial.

- ACD/Labs. (2023, August 23).

- ChemSrc. (2025, August 26). 7-Methoxy-1-naphthol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810).

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Guidechem. (n.d.). 7-METHOXY-1-NAPHTHOL 67247-13-6 wiki.

- Interpretation of mass spectra. (n.d.). [No specific title available].

- SpectraBase. (n.d.). 7-Methoxy-2-naphthol - Optional[13C NMR] - Chemical Shifts.

- Chemistry For Everyone. (2025, August 24).

- HSC Chemistry. (2023, October 24).

- Chemistry LibreTexts. (2023, August 29).

- SpectraBase. (n.d.). 2-Methoxynaphthalene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Molecular Structure of 7-Methoxynaphthalen-1-ol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of 7-Methoxynaphthalen-1-ol (CAS No: 67247-13-6). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data from spectroscopic analyses, computational predictions, and established chemical literature. We will delve into the nuanced structural features of this molecule, offering insights into the causality of its chemical behavior and its significance as a synthetic intermediate, most notably in the production of the antidepressant Agomelatine. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Importance

7-Methoxynaphthalen-1-ol, also known as 7-methoxy-1-naphthol, is a disubstituted naphthalene derivative featuring both a hydroxyl and a methoxy functional group. Its rigid bicyclic aromatic core, combined with the electronic influence of its substituents, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise arrangement of these functional groups governs its reactivity, spectroscopic signature, and biological activity.

The primary driver for the extensive study of this molecule is its role as a key building block in the synthesis of Agomelatine[1]. Agomelatine is an atypical antidepressant that acts as a melatonergic agonist and a 5-HT2C receptor antagonist. Understanding the molecular architecture of 7-Methoxynaphthalen-1-ol is therefore paramount for optimizing synthetic routes and developing novel analogues with improved pharmacological profiles.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical characteristics of 7-Methoxynaphthalen-1-ol are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 7-methoxynaphthalen-1-ol | [2] |

| Synonyms | 7-methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene | [2] |

| CAS Number | 67247-13-6 | [2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Pale yellow to yellow-brown solid | |

| Melting Point | 122-124 °C | |

| Boiling Point | 336.7 ± 15.0 °C (Predicted) | |

| pKa | 9.50 ± 0.40 (Predicted) | |

| LogP | 2.3 | [2] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of 7-Methoxynaphthalen-1-ol is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for identification and characterization.

Caption: Workflow for the structural elucidation of 7-Methoxynaphthalen-1-ol.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Methoxynaphthalen-1-ol will exhibit characteristic absorption bands that confirm the presence of the hydroxyl, methoxy, and aromatic naphthalene functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality |

|---|---|---|---|

| ~3200-3550 (broad) | O-H Stretch | Phenolic Hydroxyl | The broadness of this peak is a hallmark of hydrogen bonding between molecules. |

| ~3000-3100 (sharp) | C-H Stretch | Aromatic (sp²) | Corresponds to the stretching of C-H bonds on the naphthalene ring. |

| ~2850-3000 (sharp) | C-H Stretch | Aliphatic (sp³) | Arises from the C-H bonds within the methoxy (-OCH₃) group. |

| ~1500-1600 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the naphthalene ring system. |

| ~1250-1300 | C-O Stretch | Aryl Ether | Strong absorption due to the stretching of the C-O bond of the methoxy group. |

| ~1000-1250 | C-O Stretch | Phenol | Corresponds to the stretching of the C-O bond of the hydroxyl group. |

Protocol: Interpreting the IR Spectrum

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis:

-

Look for a prominent broad peak in the 3200-3550 cm⁻¹ region, which is strong evidence for the -OH group.

-

Identify the sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methoxy group).

-

Confirm the aromatic nature by observing the characteristic C=C stretching bands between 1500-1600 cm⁻¹.

-

Pinpoint the strong C-O stretching bands in the 1000-1300 cm⁻¹ "fingerprint" region to confirm the presence of both the ether and phenol functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of the unique carbon atoms.

Caption: Key regions and correlations in the NMR spectra of 7-Methoxynaphthalen-1-ol.

¹H NMR Spectroscopy (Predicted Chemical Shifts): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Aromatic Protons (6H): These will appear in the region of δ 6.8-8.0 ppm. The splitting patterns will be complex due to coupling between adjacent protons on the naphthalene rings. Protons closer to the electron-donating -OH and -OCH₃ groups will be more shielded (appear at a lower ppm value), while those further away will be more deshielded.

-

Methoxy Protons (3H): A sharp singlet will appear around δ 3.9 ppm. It is a singlet because there are no adjacent protons to couple with.

-

Hydroxyl Proton (1H): This will appear as a broad singlet, typically in the range of δ 5.0-6.0 ppm in a solvent like CDCl₃. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

¹³C NMR Spectroscopy (Predicted Chemical Shifts): The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

-

Aromatic Carbons (10C): These will resonate in the δ 100-160 ppm region. The carbon attached to the hydroxyl group (C1) and the carbon attached to the methoxy group (C7) will be significantly deshielded due to the electronegativity of the oxygen atoms.

-

Methoxy Carbon (1C): The carbon of the -OCH₃ group will appear as a sharp signal around δ 55 ppm[3].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For 7-Methoxynaphthalen-1-ol, the molecular ion peak [M]⁺ will be observed at m/z 174, corresponding to the molecular formula C₁₁H₁₀O₂[2].

Key Fragmentation Peaks:

-

m/z 174 [M]⁺: The molecular ion peak, which is expected to be prominent due to the stability of the aromatic system[2].

-

m/z 159 [M-CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers.

-

m/z 131 [M-CH₃-CO]⁺: Subsequent loss of a carbon monoxide molecule from the [M-CH₃]⁺ fragment is a characteristic fragmentation for phenols and related structures.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane or methanol.

-

Injection: A small volume (e.g., 1 µL) is injected into the Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum. The spectrum is then compared against a library (e.g., NIST) and analyzed for the characteristic fragments.

Synthesis and Reactivity

7-Methoxynaphthalen-1-ol is not commonly available as a starting material and is typically synthesized as an intermediate. A common synthetic strategy involves the aromatization of a precursor like 7-methoxy-1-tetralone.

Illustrative Synthetic Protocol (Conceptual): A plausible route to 7-Methoxynaphthalen-1-ol starts from 7-methoxy-1-tetralone, a commercially available starting material.

-

Introduction of Unsaturation: The tetralone can be converted to an enol derivative.

-

Dehydrogenation/Aromatization: The partially saturated ring is then aromatized to form the naphthalene system. This can be achieved using a variety of reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures. The specific conditions would need to be optimized to favor the formation of the 1-naphthol product. Several patents describe similar aromatization steps in the synthesis of Agomelatine precursors[4][5][6].

The reactivity of 7-Methoxynaphthalen-1-ol is governed by its functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 5).

-

Methoxy Group: This is a relatively stable ether linkage but can be cleaved under harsh acidic conditions (e.g., HBr). It is also an activating, ortho-para directing group.

-

Naphthalene Ring: The ring system can undergo electrophilic substitution reactions. The overall regioselectivity will be a composite of the directing effects of both the hydroxyl and methoxy groups.

Applications in Drug Discovery and Organic Synthesis

The primary and most well-documented application of 7-Methoxynaphthalen-1-ol is as a crucial intermediate in the multi-step synthesis of Agomelatine [1][7]. The naphthalene core and the methoxy group of 7-Methoxynaphthalen-1-ol are retained in the final drug structure, highlighting its importance as a key building block.

Beyond this specific application, naphthol derivatives, in general, are recognized for a wide range of biological activities, including antioxidant, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory properties[8][9]. While specific studies on the intrinsic biological activity of 7-Methoxynaphthalen-1-ol are limited, its structure suggests potential for exploration in these areas. Its role as a versatile synthetic building block allows for the creation of diverse libraries of naphthalene-based compounds for screening in various drug discovery programs.

Conclusion

7-Methoxynaphthalen-1-ol is a molecule whose structural and electronic properties are well-defined by a suite of analytical techniques. Its rigid aromatic framework, substituted with electron-donating hydroxyl and methoxy groups, dictates its chemical reactivity and makes it an invaluable precursor in pharmaceutical synthesis. The detailed understanding of its molecular structure, as outlined in this guide, provides the necessary foundation for its efficient synthesis, characterization, and application in the development of new chemical entities. The convergence of spectroscopic data provides a robust and self-validating confirmation of its identity, ensuring the quality and reliability required in high-stakes research and development environments.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Pelozo, M. F., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599942, 7-Methoxynaphthalen-1-ol. PubChem. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810). Retrieved from [Link]

- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

- Google Patents. (n.d.). US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-methoxy-2-naphthol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methoxymethoxy-1,2,3,4,4a,5,6,7-octahydro-naphthalene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methoxy-. NIST WebBook. Retrieved from [Link]

-

SciELO. (n.d.). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methoxy-. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2024). Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7005, 1-Naphthol. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenol. NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Methoxynaphthalen-1-ol: Synthesis, Mechanistic Insights, and Applications

Introduction: Unveiling the Significance of 7-Methoxynaphthalen-1-ol

7-Methoxynaphthalen-1-ol, a key bicyclic aromatic compound, holds a pivotal position in the landscape of modern pharmaceutical synthesis. Its unique structural architecture, featuring a naphthalene core appended with hydroxyl and methoxy functionalities, renders it a versatile intermediate for the construction of complex molecular frameworks. While its primary claim to fame is its role as a crucial precursor to the novel antidepressant Agomelatine, the inherent chemical reactivity and potential biological activity of the 7-methoxynaphthalen-1-ol scaffold itself warrant a closer examination. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, underlying mechanistic principles, and diverse applications of this important molecule. We will delve into various synthetic strategies, offering a comparative analysis and detailed experimental protocols. Furthermore, this guide will explore the current and potential applications of 7-methoxynaphthalen-1-ol, extending beyond its established role in neuropharmacology.

Strategic Synthesis of 7-Methoxynaphthalen-1-ol: A Comparative Analysis

The efficient construction of the 7-methoxynaphthalen-1-ol core is a critical step in its utilization. Several synthetic routes have been developed, each with its own set of advantages and challenges. The choice of a particular synthetic pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. Two predominant strategies involve the aromatization of a tetralone precursor and the functionalization of a pre-existing naphthalene scaffold.

Route 1: Aromatization of 7-Methoxy-1-tetralone

A common and industrially relevant approach to 7-methoxynaphthalen-1-ol and its derivatives commences with 7-methoxy-1-tetralone. This method leverages the relative ease of introducing substituents onto the tetralone ring, followed by a dehydrogenation step to furnish the aromatic naphthalene system.

The conversion of 7-methoxy-1-tetralone to a suitable intermediate that can be readily aromatized is key. One documented pathway involves a multi-step sequence to introduce the C1-hydroxyl group or a precursor. For instance, processes have been described that involve the introduction of a cyano group, followed by further chemical transformations and subsequent aromatization[1]. While effective, these multi-step sequences can sometimes be lengthy and may require harsh reagents for the aromatization step, which can be problematic from an industrial standpoint[2].

Route 2: Functionalization of 7-Methoxy-naphthalen-2-ol

An alternative and often more direct strategy utilizes the commercially available and relatively inexpensive 7-methoxy-naphthalen-2-ol as the starting material. This approach circumvents the need for a potentially problematic aromatization step, as the naphthalene core is already in place[2][3]. The primary challenge in this route lies in the regioselective introduction of a functional group at the C1 position.

A notable industrial process involves the formylation of 7-methoxy-naphthalen-2-ol to introduce a carbaldehyde group at the C1 position, followed by subsequent modifications. This process often proceeds through a series of intermediates, ultimately leading to a derivative of 7-methoxynaphthalen-1-ol[2][3].

| Parameter | Route 1: From 7-Methoxy-1-tetralone | Route 2: From 7-Methoxy-naphthalen-2-ol |

| Starting Material | 7-Methoxy-1-tetralone | 7-Methoxy-naphthalen-2-ol |

| Key Transformation | Aromatization of the tetralone ring | Regioselective functionalization at C1 |

| Number of Steps | Can be multi-step | Can be achieved in fewer steps |

| Key Advantages | Well-established chemistry | Avoids harsh aromatization conditions, cost-effective starting material[2] |

| Potential Challenges | Harsh aromatization conditions, potential for side products | Regiocontrol of the initial functionalization |

Detailed Experimental Protocol: Synthesis of a 7-Methoxynaphthalene-1-carbaldehyde Derivative from 7-Methoxy-naphthalen-2-ol

The following protocol is a representative example of the synthesis of a key intermediate, 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde, which is a derivative of 7-methoxynaphthalen-1-ol. This procedure is adapted from patented industrial processes and illustrates the formylation of the naphthalene core[3].

Materials:

-

7-Methoxy-naphthalen-2-ol

-

Ethyl orthoformate

-

Aniline

-

2M Ethanolic Hydrochloric Acid

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask with a condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 7-methoxy-naphthalen-2-ol (1 equivalent), ethyl orthoformate (1.05 equivalents), and aniline (1 equivalent).

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically monitored for completion, which may take up to 20 hours.

-

Work-up and Hydrolysis: After cooling the reaction mixture to room temperature, add a 2M ethanolic solution of hydrochloric acid.

-

Heating and Precipitation: Heat the mixture to 60°C and stir for 30 minutes. Upon cooling, the solid product will precipitate.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with water and then dry it, for instance, by azeotropic distillation with ethanol. The resulting 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde is often of sufficient purity for subsequent steps.

Causality Behind Experimental Choices:

-

Ethyl orthoformate and Aniline: These reagents are used for the formylation of the electron-rich naphthalene ring. The reaction likely proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed.

-

Ethanolic Hydrochloric Acid: The acidic work-up is crucial for the hydrolysis of the intermediate imine to the desired aldehyde.

-

Heating: The initial reflux conditions provide the necessary activation energy for the formylation reaction, while the subsequent heating during the acidic work-up facilitates the hydrolysis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway starting from 7-methoxy-naphthalen-2-ol.

Caption: The interplay between the structure of 7-Methoxynaphthalen-1-ol and its applications.

Conclusion and Future Perspectives

7-Methoxynaphthalen-1-ol has firmly established its importance as a cornerstone in the synthesis of the antidepressant Agomelatine. The development of efficient and scalable synthetic routes to this intermediate continues to be an area of active research, with a focus on cost-effective and environmentally benign methodologies. Beyond its role as a precursor, the inherent chemical and potential biological properties of 7-methoxynaphthalen-1-ol present exciting opportunities for future exploration. As our understanding of the structure-activity relationships of naphthalene-based compounds grows, we can anticipate the emergence of novel applications for 7-methoxynaphthalen-1-ol and its derivatives in diverse fields, from the development of new therapeutics to the creation of advanced functional materials. This guide serves as a foundational resource to stimulate further innovation and research into this versatile and valuable molecule.

References

- Les Laboratoires Servier. (2017). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. U.S. Patent No. 9,701,608 B2. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599942, 7-Methoxynaphthalen-1-ol. Retrieved from [Link]

- Les Laboratoires Servier. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. U.S. Patent Application Publication No. US 2005/0182267 A1. Washington, DC: U.S.

- Les Laboratoires Servier. (2019). Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine. Russian Patent No. RU 2680243 C1. Moscow, RU: Federal Service for Intellectual Property.

-

Köse, L. P., Eşsiz, S., Gülçin, İ., & Çetinkaya, S. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

-

Gonec, T., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., & Jampilek, J. (2018). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 23(11), 2957. [Link]

Sources

- 1. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Characteristics of 7-Methoxynaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxynaphthalen-1-ol, a substituted naphthol derivative, presents a chemical scaffold of interest in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of pharmacologically active molecules, such as the antidepressant Agomelatine, underscores the importance of a comprehensive understanding of its physicochemical properties.[1][2][3][4][5][6] For researchers and formulation scientists, a thorough grasp of the solubility and stability of this compound is a critical prerequisite for its effective handling, reaction optimization, and the development of viable drug delivery systems.

This technical guide provides an in-depth analysis of the solubility and stability characteristics of 7-Methoxynaphthalen-1-ol. In light of the limited publicly available experimental data for this specific isomer, this document synthesizes predicted data, experimental findings for structurally related analogs, and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. This approach ensures a narrative grounded in scientific integrity, providing a robust framework for the practical application of 7-Methoxynaphthalen-1-ol in a research and development setting.

Physicochemical Properties of 7-Methoxynaphthalen-1-ol

A foundational understanding of the intrinsic physicochemical properties of a molecule is paramount to predicting its behavior in various solvent systems and under different environmental conditions. The following table summarizes the key computed and reported properties of 7-Methoxynaphthalen-1-ol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[7] |

| Molecular Weight | 174.20 g/mol | PubChem[7] |

| CAS Number | 67247-13-6 | Sigma-Aldrich, PubChem[7][8] |

| Appearance | Solid | Sigma-Aldrich[8] |

| Melting Point | 122-124 °C | ChemicalBook[9] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C at 760 mmHg | ChemSrc[10] |

| pKa (Predicted) | 9.50 ± 0.40 | LookChem[1] |

| LogP (Predicted) | 2.3 | PubChem[7] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[7] |

The predicted octanol-water partition coefficient (LogP) of 2.3 suggests that 7-Methoxynaphthalen-1-ol is a moderately lipophilic compound, which has significant implications for its solubility, as will be discussed in the following section.[7] The phenolic hydroxyl group, with a predicted pKa of 9.50, indicates that the molecule will be predominantly in its neutral form in acidic and neutral media, transitioning to its anionic phenolate form under basic conditions.[1] This pH-dependent ionization will profoundly influence its aqueous solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its amenability to various formulation strategies. The molecular structure of 7-Methoxynaphthalen-1-ol, featuring a large, hydrophobic naphthalene core, is the primary driver of its solubility characteristics.

Theoretical and Observed Solubility

Based on its chemical structure and predicted LogP value, 7-Methoxynaphthalen-1-ol is expected to have low aqueous solubility. This is consistent with the general behavior of naphthol derivatives, which are known to be sparingly soluble in water.[11][12] One source reports a very low, likely predicted, water solubility of 0.35 g/L (or 350 µg/mL) at 25 °C.[13]

In contrast to its limited aqueous solubility, 7-Methoxynaphthalen-1-ol is expected to be more soluble in organic solvents. This is in line with the principle of "like dissolves like," where the aromatic and moderately polar nature of the molecule favors interactions with organic media. Indeed, qualitative data indicates that it is slightly soluble in chloroform and methanol.[1] For comparison, the parent compound, 1-naphthol, is readily soluble in simple organic solvents like ethanol, acetone, and ether.[11] The presence of the methoxy group in 7-Methoxynaphthalen-1-ol is unlikely to dramatically alter this general trend.

The polarity of the solvent will play a significant role in its solubilizing capacity. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl group of 7-Methoxynaphthalen-1-ol, facilitating its dissolution.[12][14] Aprotic solvents, both polar and non-polar, will interact with the naphthalene ring and the methoxy group through van der Waals forces and dipole-dipole interactions.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 7-Methoxynaphthalen-1-ol in a given solvent at a specific temperature.

Materials:

-

7-Methoxynaphthalen-1-ol (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 7-Methoxynaphthalen-1-ol to a vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is a key indicator of saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The naphthalene ring system provides a strong chromophore, making UV detection a suitable choice.

-

The concentration of the undiluted saturated solution is then calculated by applying the dilution factor.

-

Data Analysis: The solubility is typically expressed in units of mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for conducting forced degradation studies.

Conclusion

7-Methoxynaphthalen-1-ol is a moderately lipophilic, solid compound with predicted low aqueous solubility and higher solubility in organic solvents. Its stability is likely influenced by its phenolic hydroxyl group, which is susceptible to oxidation, and to a lesser extent, the methoxy group's potential for acid-catalyzed hydrolysis. For any application in drug development, from synthetic chemistry to formulation, the theoretical and inferred properties discussed in this guide must be confirmed through rigorous experimental investigation. The provided protocols for determining thermodynamic solubility and conducting forced degradation studies offer a robust framework for researchers to generate the necessary data to confidently advance their research and development activities involving this important chemical entity.

References

-

PubChem. 7-Methoxynaphthalen-1-ol. National Center for Biotechnology Information. [Link]

-

ChemSrc. 7-Methoxy-1-naphthol. [Link]

-

Odyssey Organics. 1-Methoxynaphthalene: Properties, Uses, and Safety for Industrial Buyers. [Link]

-

LookChem. 7-METHOXY-1-NAPHTHOL. [Link]

-

Solubility of Things. 1-Naphthol. [Link]

-

Study.com. Naphthol Structure, Melting Point & Solubility. [Link]

-

Chemcasts. Thermophysical Properties of 2-(Chloromethyl)-6-methoxynaphthalene. [Link]

-

PubChem. 1-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Naphthol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 1-Methoxynaphthalene. [Link]

- Google Patents.

- Google Patents.

-

Wikipedia. 1-Naphthol. [Link]

- Google Patents.

-

PubChem. 7-Methoxy-2-naphthol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

IJRPS. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]

-

FooDB. Showing Compound 4-Methoxy-1-naphthol (FDB010688). [Link]

-

Wikipedia. 2-Methoxynaphthalene. [Link]

- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

-

ResearchGate. (PDF) Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

-

FooDB. Showing Compound Naphthalen-1-ol (FDB005841). [Link]

Sources

- 1. 7-METHOXY-1-NAPHTHOL|67247-13-6|lookchem [lookchem.com]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. MD20160072A2 - Novel method for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 7. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Methoxynaphthalen-1-ol | 67247-13-6 [sigmaaldrich.com]

- 9. 67247-13-6 CAS MSDS (7-METHOXY-1-NAPHTHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 7-Methoxy-1-naphthol | CAS#:67247-13-6 | Chemsrc [chemsrc.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 13. Page loading... [guidechem.com]

- 14. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 7-Methoxynaphthalen-1-ol for Advanced Research

Abstract: This document provides an in-depth technical overview of 7-Methoxynaphthalen-1-ol (CAS No. 67247-13-6), a key intermediate in synthetic organic chemistry. Its significance is notably highlighted by its role as a precursor in the synthesis of pharmaceutically active compounds like Agomelatine.[1][2][3] This guide consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers, chemists, and professionals in the field of drug development.

Core Identifiers and Nomenclature

Accurate identification of chemical compounds is fundamental for scientific communication and procurement. 7-Methoxynaphthalen-1-ol is known by several synonyms, and its core identifiers are cataloged below for unambiguous reference.

| Identifier Type | Value | Source |

| IUPAC Name | 7-methoxynaphthalen-1-ol | PubChem[4] |

| CAS Number | 67247-13-6 | Sigma-Aldrich, PubChem[4] |

| PubChem CID | 599942 | PubChem[4] |

| Molecular Formula | C₁₁H₁₀O₂ | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| InChI Key | KUKJAAZDXZNNPD-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[4] |

| Canonical SMILES | COC1=CC2=C(C=CC=C2O)C=C1 | PubChem[4] |

| Common Synonyms | 7-Methoxy-1-naphthol, 1-Hydroxy-7-methoxynaphthalene | PubChem[4], LookChem[1] |

Physicochemical and Computed Properties

Understanding the physical and chemical properties of 7-Methoxynaphthalen-1-ol is crucial for designing experiments, particularly for reaction setup, solvent selection, and purification processes.

| Property | Value | Notes / Source |

| Physical Form | Solid, Pale Yellow to Yellow-brown Solid | Sigma-Aldrich, Guidechem[5] |

| Melting Point | 122-124 °C | ChemicalBook[6] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C at 760 mmHg | LookChem[1], Chemsrc[7] |

| Solubility | Slightly soluble in Chloroform and Methanol. Very slightly soluble in water (0.35 g/L at 25 °C). | LookChem[1], Guidechem[5] |

| Density (Predicted) | 1.193 - 1.2 g/cm³ | LookChem[1], Chemsrc[7] |

| pKa (Predicted) | 9.50 ± 0.40 | LookChem[1], Guidechem[5] |

| LogP (XLogP3) | 2.3 | PubChem[4] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[4] |

Synthesis and Mechanistic Considerations

7-Methoxynaphthalen-1-ol is a valuable synthetic intermediate. While multiple synthetic routes exist for related naphthalenic structures, a common strategy involves the modification of more readily available precursors. For instance, processes have been developed starting from 7-methoxy-naphthalen-2-ol or 7-methoxy-1-tetralone, highlighting the chemical versatility of the naphthalene scaffold in accessing specific isomers.[2][3][8] The choice of starting material is often dictated by cost, availability, and the number of synthetic steps required.[2][3]

The diagram below illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like 7-Methoxynaphthalen-1-ol, emphasizing the critical quality control checkpoints.

Caption: Role of 7-Methoxynaphthalen-1-ol in the drug development pipeline.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for 7-Methoxynaphthalen-1-ol is not detailed in the search results, general precautions for aromatic alcohols and ethers should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [9][10]Wash hands thoroughly after handling. * Fire Safety: Keep away from heat and sources of ignition. [11]Use appropriate extinguishing media such as CO₂, dry powder, or foam for fires. [11]* First Aid:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]* For long-term stability, storage under an inert atmosphere at room temperature is recommended. [1]

Conclusion

7-Methoxynaphthalen-1-ol is a compound of significant interest due to its defined physicochemical properties and its crucial role as a synthetic intermediate in pharmaceutical manufacturing. A thorough understanding of its identity, properties, synthesis, and safe handling is indispensable for researchers and developers aiming to leverage this molecule in their work. This guide provides a consolidated technical foundation to support such endeavors.

References

-

PubChem. 7-Methoxynaphthalen-1-ol. National Center for Biotechnology Information. [Link]

-

LookChem. 7-METHOXY-1-NAPHTHOL|67247-13-6. [Link]

- Google Patents.

-

Chemsrc. 7-Methoxy-1-naphthol | CAS#:67247-13-6. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting information for. [Link]

- Google Patents.

- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

-